Cas no 352535-04-7 (Benzeneethanamine, a,b-diphenyl-, (aS)-)
352535-04-7 structure
Product Name:Benzeneethanamine, a,b-diphenyl-, (aS)-
Numero CAS:352535-04-7
MF:C20H19N
MW:273.371565103531
CID:303005
PubChem ID:24879311
Update Time:2025-04-19
Benzeneethanamine, a,b-diphenyl-, (aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine, a,b-diphenyl-, (aS)-
- (-)-1,2,2-Triphenylethylamine
- (1S)-1,2,2-triphenylethanamine
- (S)-(?)-1,2,2-Triphenylethylamine
- (S)-(-)-1,2,2-Triphenylethylamine, 97%
- 42291-10-1
- SCHEMBL1143202
- Benzeneethanamine,a,b-diphenyl-
- DTXSID80584252
- 352535-04-7
- (1S)-1,2,2-Triphenylethan-1-amine
- (S)-1,2,2-TRIPHENYLETHYLAMINE
- AKOS015894753
- (S)-(-)-1,2,2-Triphenylethylamine
- (S)-1,2,2-Triphenylethan-1-amine
-
- MDL: MFCD03093543
- Inchi: 1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m1/s1
- Chiave InChI: NDCGGZYGIWLSAT-HXUWFJFHSA-N
- Sorrisi: N[C@H](C1C=CC=CC=1)C(C1C=CC=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 273.151749610g/mol
- Massa monoisotopica: 273.151749610g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 264
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 4.2
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- Punto di fusione: 66-69 °C (lit.)
- Attività ottica: [α]20/D −80°, c = 1 in chloroform
Benzeneethanamine, a,b-diphenyl-, (aS)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
Benzeneethanamine, a,b-diphenyl-, (aS)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 553220-500MG |
Benzeneethanamine, a,b-diphenyl-, (aS)- |
352535-04-7 | 97% | 500MG |
¥1905.85 | 2022-02-24 |
Benzeneethanamine, a,b-diphenyl-, (aS)- Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
352535-04-7 (Benzeneethanamine, a,b-diphenyl-, (aS)-) Prodotti correlati
- 67659-37-4((S)-1,1-Diphenyl-2-aminopropane)
- 6668-27-5((2-Methyl-1-phenylpropyl)amine)
- 67659-36-3((R)-1,1-DIPHENYL-2-AMINOPROPANE)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti